molecular formula C7H3BrClF3 B6253074 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene CAS No. 1260825-49-7

1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene

Cat. No.: B6253074
CAS No.: 1260825-49-7
M. Wt: 259.45 g/mol
InChI Key: XSFSRMHDYJIPIB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-chloro-2,4,5-trifluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are used. These reactions are usually performed under acidic conditions at controlled temperatures.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.

    Cross-Coupling Reactions: Products include various substituted aromatic compounds.

Scientific Research Applications

1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In electrophilic aromatic substitution, the electron-withdrawing halogens activate the benzene ring towards electrophiles, facilitating the substitution reaction. In cross-coupling reactions, the palladium catalyst mediates the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-2,4,5-trifluorobenzene: Lacks the chlorine atom, which affects its reactivity and applications.

    1-(Chloromethyl)-3-chloro-2,4,5-trifluorobenzene: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity patterns.

    1-(Bromomethyl)-3-chloro-4,5-difluorobenzene: Has one less fluorine atom, which can influence its chemical properties and uses.

Uniqueness

1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is unique due to the combination of bromine, chlorine, and multiple fluorine atoms on the benzene ring. This specific arrangement of halogens imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1260825-49-7

Molecular Formula

C7H3BrClF3

Molecular Weight

259.45 g/mol

IUPAC Name

1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene

InChI

InChI=1S/C7H3BrClF3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2

InChI Key

XSFSRMHDYJIPIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)CBr

Purity

95

Origin of Product

United States

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